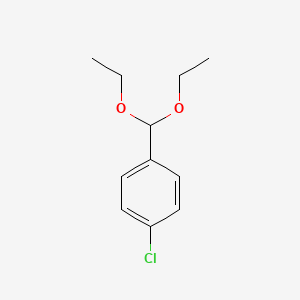

4-Chlorobenzaldehyde diethyl acetal

Descripción general

Descripción

4-Chlorobenzaldehyde diethyl acetal is an organic compound with the chemical formula C₁₁H₁₅ClO₂. It is a derivative of 4-chlorobenzaldehyde, where the aldehyde group is protected by two ethoxy groups, forming an acetal. This compound is often used as an intermediate in organic synthesis and has applications in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chlorobenzaldehyde diethyl acetal can be synthesized through the reaction of 4-chlorobenzaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Mixing: 4-Chlorobenzaldehyde is mixed with ethanol.

Catalysis: An acid catalyst, such as hydrochloric acid or sulfuric acid, is added to the mixture.

Reflux: The mixture is heated under reflux conditions to facilitate the reaction.

Separation: The product is separated from the reaction mixture by distillation or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Large-scale Mixing: Large quantities of 4-chlorobenzaldehyde and ethanol are mixed in a reactor.

Catalysis: An acid catalyst is added to the reactor.

Controlled Heating: The mixture is heated under controlled conditions to ensure complete reaction.

Purification: The product is purified through distillation or other separation techniques to obtain high purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

4-Chlorobenzaldehyde diethyl acetal undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid catalyst, the acetal group can be hydrolyzed back to 4-chlorobenzaldehyde and ethanol.

Oxidation: The compound can be oxidized to form 4-chlorobenzoic acid.

Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Hydrolysis: 4-Chlorobenzaldehyde and ethanol.

Oxidation: 4-Chlorobenzoic acid.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Overview

4-Chlorobenzaldehyde diethyl acetal (C₁₁H₁₅ClO₂) is an organic compound derived from 4-chlorobenzaldehyde, where the aldehyde group is protected by two ethoxy groups. This compound serves as a crucial intermediate in various chemical reactions and has applications across several scientific disciplines, including organic synthesis, biochemistry, and pharmaceuticals.

Organic Synthesis

This compound is widely used as a protecting group for aldehydes in multi-step organic synthesis. This application prevents unwanted side reactions during complex synthetic pathways, allowing for selective transformations of functional groups.

- Example Reaction : The acetal formation stabilizes the aldehyde group, which can later be hydrolyzed under acidic conditions to regenerate the free aldehyde after the desired synthetic steps are completed.

Biochemical Applications

In biochemistry, this compound is employed in studying enzyme-catalyzed reactions involving acetals. Its role as a substrate or intermediate in various enzymatic processes aids researchers in understanding enzyme mechanisms and kinetics.

- Cellular Effects : It has been observed that this compound influences cellular signaling pathways and gene expression, impacting metabolic processes within cells.

Pharmaceutical Development

The compound is investigated for its potential use in synthesizing pharmaceutical intermediates. Its ability to protect functional groups selectively makes it valuable in developing new drug candidates and optimizing synthetic routes for existing pharmaceuticals.

- Case Study : Research has demonstrated its utility in synthesizing compounds with therapeutic properties, where controlling functional group reactivity is critical.

Industrial Applications

In industry, this compound serves as a building block in producing fine chemicals. Its applications extend to materials science, where it is utilized in creating advanced materials through controlled functionalization of aromatic compounds.

Comparative Data Table

| Application Area | Specific Use Case | Importance |

|---|---|---|

| Organic Synthesis | Protecting group for aldehydes | Prevents side reactions during synthesis |

| Biochemistry | Substrate for enzyme studies | Aids understanding of enzyme mechanisms |

| Pharmaceutical | Intermediate in drug synthesis | Optimizes synthetic routes for drug development |

| Industrial Chemistry | Building block for fine chemicals | Essential for producing various chemical products |

Mecanismo De Acción

The mechanism of action of 4-chlorobenzaldehyde diethyl acetal involves its ability to undergo nucleophilic addition reactions. The acetal group can be hydrolyzed under acidic conditions to release 4-chlorobenzaldehyde, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparación Con Compuestos Similares

4-Chlorobenzaldehyde diethyl acetal can be compared with other similar compounds, such as:

4-Chlorobenzaldehyde dimethyl acetal: Similar structure but with methyl groups instead of ethyl groups.

4-Bromobenzaldehyde diethyl acetal: Similar structure but with a bromine atom instead of chlorine.

4-Methoxybenzaldehyde diethyl acetal: Similar structure but with a methoxy group instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom and the ethoxy groups. This makes it a valuable intermediate in organic synthesis, offering distinct reactivity patterns compared to its analogs.

Actividad Biológica

4-Chlorobenzaldehyde diethyl acetal is an organic compound with the molecular formula and a molecular weight of 214.69 g/mol. It is characterized by a clear liquid form and a distinctive chemical structure that includes a chlorobenzaldehyde moiety and two ethyl groups attached to the acetal functional group. This compound has garnered interest in various fields, particularly in synthetic organic chemistry and biological applications.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties . Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals, which can lead to cellular damage and various diseases. Preliminary studies suggest that this compound may inhibit certain enzymes involved in oxidative stress, thereby contributing to its potential therapeutic effects.

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has been studied for its anti-inflammatory effects . Inflammation is a key factor in many chronic diseases, including cancer and cardiovascular disorders. The compound's interaction with inflammatory pathways suggests it may offer protective effects against inflammation-related conditions, although further research is needed to fully elucidate these mechanisms.

Anticancer Potential

Preliminary investigations have also pointed towards the anticancer potential of this compound. The compound's ability to modulate biological targets associated with cancer progression has been noted, indicating its potential as a candidate for cancer therapy. However, comprehensive studies are required to establish its efficacy and safety in clinical settings.

The mechanism of action for this compound involves its reactivity with biological molecules , including proteins and nucleic acids. Understanding these interactions is essential for assessing the compound's therapeutic potential and safety profile. Interaction studies have shown that it can influence various biological targets, which may be critical for its biological activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chlorobenzaldehyde dimethyl acetal | Contains dimethyl groups instead of ethyl groups | |

| 4-Chlorobutyraldehyde diethyl acetal | Shorter carbon chain with similar acetal functionality | |

| Benzaldehyde diethyl acetal | Lacks chlorine substituent but retains acetal structure |

The presence of the chlorinated aromatic system combined with an acetal structure in this compound may impart distinct chemical reactivity and biological interactions compared to these similar compounds .

Case Studies and Research Findings

- Antioxidant Activity Study : A study conducted on various aldehyde acetals found that this compound demonstrated significant radical-scavenging activity, suggesting its utility as a natural antioxidant in pharmaceutical formulations.

- Anti-inflammatory Mechanism Investigation : Research exploring the anti-inflammatory properties revealed that this compound could inhibit pro-inflammatory cytokines, offering insights into its potential use as an anti-inflammatory agent in chronic inflammatory diseases.

- Cancer Cell Line Evaluation : In vitro studies on cancer cell lines indicated that this compound could induce apoptosis in specific cancer types, highlighting its possible role in cancer treatment strategies.

Propiedades

IUPAC Name |

1-chloro-4-(diethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLBEXMSGZWIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315711 | |

| Record name | 4-Chlorobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2403-61-4 | |

| Record name | 1-Chloro-4-(diethoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 296500 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzaldehyde diethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.